molecular formula C23H20FN3O3S B2702938 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide CAS No. 899980-57-5

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2702938
CAS No.: 899980-57-5
M. Wt: 437.49
InChI Key: JZJIBEQUXVQELJ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has focused on the development of quinazoline derivatives as anticancer agents. The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown promising antitumor activities against various cancer cell lines. These compounds have demonstrated moderate to high levels of antitumor activity, with some showing potent inhibitory activities comparable to established chemotherapy agents like 5-fluorouracil. The action mechanism of these compounds includes cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. Novel fluorine-containing 5-arylidene derivatives, combining quinazolinone with 4-thiazolidinone, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds showed significant potency against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Desai et al., 2013).

Interaction with Human Serum Albumin

The interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) has been studied to understand the binding mechanism and its implications on drug distribution and efficacy. These studies help in the design of more effective and selective drug molecules by understanding how modifications in the molecular structure affect their interaction with biological macromolecules (Wang et al., 2016).

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-14-8-10-18(12-15(14)2)31(29,30)26-22-13-17(9-11-20(22)24)27-16(3)25-21-7-5-4-6-19(21)23(27)28/h4-13,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJIBEQUXVQELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.